4-Chlorobenzotrifluoride

概述

描述

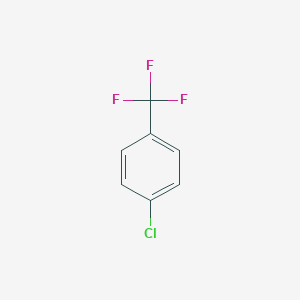

4-Chlorobenzotrifluoride (4-CBTF, CAS 98-56-6), also known as 1-chloro-4-(trifluoromethyl)benzene, is an aromatic compound with the molecular formula C₇H₄ClF₃ and a molecular weight of 180.56 g/mol . It is a colorless to pale-yellow liquid with a boiling point of 136–140°C, melting point of -33°C, and density of 1.34–1.35 g/mL . Its electron-deficient nature, due to the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups, makes it a versatile intermediate in organic synthesis. Key applications include:

准备方法

Chlorination-Fluorination Two-Step Synthesis

Chlorination of 4-Chlorotoluene

The foundational approach involves radical chlorination of 4-chlorotoluene under controlled conditions. Patent CN102746109A details a reactor process where 4-chlorotoluene (4,000–5,000 weight parts) is heated to 60–120°C while chlorine gas is introduced at 90–120 m³/h . Initiator suspensions containing diisopropyl azodicarboxylate (0.2–0.4 wt%) are critical for sustaining radical chain reactions, reducing dichloromethyl-4-chlorotoluene byproducts to <0.5 wt% . Reaction termination via nitrogen purging yields para-chlorobenzotrichloride (PCBTC) with 83.4–97.6% purity, depending on initiator dosing intervals (10–15 min) .

Table 1: Chlorination Parameters and Outcomes

Fluorination with Anhydrous Hydrogen Fluoride

PCBTC undergoes exothermic fluorination in batch reactors using excess anhydrous HF (1:2–1:5 molar ratio). The US4045502A method emphasizes pressurized reactions (2.2–2.7 MPa) at 90–105°C to drive CF₃ group formation . Kinetic studies reveal a 25:1 selectivity ratio for para-isomer fluorination over meta-isomers under these conditions, enabling >99% PCBTF purity post-distillation . Critical to yield optimization is HF reflux cycling, where unreacted HF is condensed and reintroduced, reducing HF consumption by 18–22% per batch .

Isomer Control and Purification Strategies

Meta-Isomer Suppression Techniques

Competing fluorination of meta-chlorobenzotrichloride (MCBTC) presents a major purity challenge. The US4045502A patent resolves this by terminating reactions at <99.6% para-isomer conversion, limiting MCBTF formation to <0.5 wt% . Real-time monitoring via gas chromatography ensures reaction arrest before meta-isomer fluorination exceeds 50% completion, preserving distillate purity .

Table 2: Meta-Isomer Contamination vs. Reaction Duration

| Reaction Time (hr) | Para-Isomer Conversion (%) | MCBTF in Product (wt%) |

|---|---|---|

| 11 | 99.0 | 0.5 |

| 18 | 99.6 | 0.1 |

| Data adapted from US4045502A examples . |

Distillation and Neutralization Protocols

Post-fluorination organic layers are neutralized with aqueous KOH to residual HF <50 ppm, followed by fractional distillation. High-boiling residues (e.g., PCBTC-F₂, MCBTC-F₂) are removed at 150–180°C, yielding PCBTF with >99.4% purity . Notably, meta-isomers exhibit negligible volatility differences from PCBTF, necessitating precise azeotropic distillation for final purification .

Catalytic and Process Innovations

Initiator Suspension Optimization

CN102746109A demonstrates that initiator composition directly impacts chlorination efficiency. Suspensions containing 4-chlorotoluene and diisopropyl azodicarboxylate (4:1 w/w) reduce side-product formation by 41% compared to azobisisobutyronitrile-based systems . This is attributed to enhanced radical stability and reduced chain-termination side reactions.

Pressure-Temperature Interplay

Fluorination at 2.7 MPa and 105°C achieves 96.3% PCBTF purity versus 83.8% at ambient pressure, underscoring the necessity of superatmospheric conditions for complete CF₃ substitution . Elevated pressures suppress HF vaporization, maintaining liquid-phase reactivity and reducing reaction times by 30–40% .

Comparative Analysis of Industrial-Scale Methods

Table 3: Method Efficacy Comparison

化学反应分析

4-Chlorobenzotrifluoride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form 4-chlorobenzyl alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed depend on the type of reaction and the reagents used .

科学研究应用

Industrial Applications

4-Chlorobenzotrifluoride is primarily recognized for its extensive use as a solvent and diluent. Its properties make it suitable for various formulations:

- Inks and Coatings : It is widely utilized in the production of inks, paints, toners, and coatings due to its ability to dissolve high volumes of materials efficiently. The estimated usage in this sector has been substantial, with production figures reaching between 4,300 and 23,000 tonnes annually since the mid-1990s .

- Automotive Industry : In automotive applications, 4-CBTF is incorporated into autobody coating formulations and used as a thinner for coatings. It also serves as a cleaning solvent for repair and maintenance activities, cosmetic stain removers, and rust inhibitors in aerosol forms .

- Dielectric Fluid : The compound is reported to function as a dielectric fluid in certain electrical applications, highlighting its versatility beyond typical solvent use .

Chemical Synthesis

This compound plays a crucial role as an intermediate in the synthesis of various chemical compounds:

- Pesticides : It is an essential precursor for producing fluorine-containing pesticides, which are utilized in agriculture for their effectiveness against pests .

- Pharmaceuticals : The compound is also involved in synthesizing pharmaceutical agents, including tranquilizers and diuretics. Its role in creating fluorinated aromatic hydrocarbons enhances the efficacy of these drugs .

- Dyes : In the dyeing industry, 4-CBTF contributes to producing bright and lustrous colors, indicating its importance in textile applications .

Consumer Products

In consumer markets, this compound is found in various household products:

- Cleaning Agents : It is included in formulations for cleaning products, particularly those designed for heavy-duty cleaning tasks .

- Cosmetics : The compound is used in cosmetic stain removers and other personal care items due to its effective solvent properties .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its environmental impact and safety. Studies have indicated potential health risks associated with inhalation or dermal exposure during industrial use. Regulatory assessments have been conducted to evaluate its carcinogenic potential, with findings suggesting a need for careful handling and exposure monitoring in occupational settings .

Analytical Methods

The detection and quantification of this compound in various matrices are crucial for ensuring safety standards. Several analytical methods have been developed:

| Sample Matrix | Sample Preparation | Assay Method | Detection Limit |

|---|---|---|---|

| Water | Heated vapor phase | GC-FID | 0.011 mg/L |

| Air | Direct sampling | Gas chromatography | Varies by method |

| Soil | Extraction | Various methods | Varies |

This table summarizes selected methods for analyzing 4-CBTF concentrations in environmental samples .

作用机制

The mechanism of action of 4-Chlorobenzotrifluoride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific application and target molecule .

相似化合物的比较

Structural Analogs

Reactivity Insights :

- Electrophilic Substitution : 4-CBTF undergoes slower amination compared to electron-rich chloroarenes (e.g., 4-chloroanisole) due to its electron-deficient ring, requiring strong bases like tBuO⁻ for activation .

- Bromination : Catalytic bromination of 4-CBTF yields 3-bromo-4-CBTF with 75% efficiency using SbCl₅, outperforming older methods (55% yield with Fe catalysts) .

Physicochemical Properties

Key Observations :

- 4-CBTF has lower volatility than EDB but higher water solubility, increasing its mobility in aquatic systems .

- Unlike trifluralin, 4-CBTF lacks nitro groups, reducing its herbicidal activity but enhancing utility as a solvent .

Toxicological Comparison

Mechanistic Insights :

生物活性

4-Chlorobenzotrifluoride (PCBTF) is an organic compound with the chemical formula C7H4ClF3. It has garnered attention due to its diverse applications in industrial processes and its potential biological effects. This article synthesizes available research findings regarding the biological activity of PCBTF, including its toxicity, metabolic pathways, and implications for human health and the environment.

- Chemical Name : this compound

- Molecular Formula : C7H4ClF3

- CAS Number : 98-56-6

Acute Toxicity

Research indicates that PCBTF exhibits acute toxicity primarily through inhalation and oral routes. Inhalation studies in rats have shown significant effects at high concentrations, including:

- Neurological Effects : Hyperactivity and tremors were observed at exposure levels of 1044 ppm (7700 mg/m³) .

- Hepatic Effects : Dose-dependent hepatocyte necrosis and hypertrophy were reported, with significant liver weight increases noted at lower doses .

Chronic Toxicity

Chronic exposure studies have identified several adverse health effects:

- Kidney Damage : Dose-dependent nephropathy was observed in male rats starting from doses of 50 mg/kg body weight per day .

- Reproductive Effects : Inhalation exposure to high doses has been associated with potential reproductive toxicity .

Metabolism and Excretion

The metabolism of PCBTF involves cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Studies have shown that:

- Approximately 62-82% of the administered dose is exhaled unchanged within 24 hours post-exposure .

- Urinary metabolites include glucuronide conjugates of 4-chloro-3-hydroxybenzotrifluoride, accounting for a significant portion of the excreted dose .

Study on Inhalation Exposure

A comprehensive study by Newton et al. (1997) examined the effects of PCBTF in rats over multiple exposure durations:

| Exposure Level (ppm) | Observed Effects |

|---|---|

| 400 | Hepatocyte necrosis, multinucleated hepatocytes |

| 200 | Centrilobular hypertrophy, intrahepatocellular erythrocytes |

| 100 | No observed effects |

This study highlighted the dose-response relationship between PCBTF exposure and liver pathology .

Sensitization Potential

In a Local Lymph Node Assay (LLNA), PCBTF demonstrated weak sensitization potential with an EC3 value of 53.1% , indicating that while it can provoke an immune response, its sensitizing ability is low .

Environmental Impact

PCBTF's environmental profile suggests potential toxicity to aquatic organisms. Studies have indicated acute and chronic toxicity to fish and invertebrates, raising concerns about its persistence in ecosystems .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-Chlorobenzotrifluoride relevant to experimental design?

The compound (C₇H₄ClF₃) has a molecular weight of 180.55 g/mol, boiling point of 136–138°C, and density of 1.353 g/cm³ . These properties influence its solubility in organic solvents, volatility in reactions, and suitability as a solvent in coatings or catalytic systems. Researchers should prioritize its low polarity and thermal stability when designing solvent-based reactions or material synthesis.

Q. What safety protocols are critical for handling this compound in laboratories?

Due to its Group 2B carcinogenicity classification (IARC), use enclosed systems, local exhaust ventilation, and personal protective equipment (PPE) including nitrile gloves, safety goggles, and vapor respirators . Dispose of waste via certified hazardous waste facilities, adhering to EPA guidelines. Chronic exposure studies in occupational settings (e.g., paint manufacturing) suggest prioritizing air monitoring and contamination controls .

Q. How is this compound typically characterized analytically?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for purity assessment. For environmental samples, liquid-liquid extraction followed by GC with electron capture detection (ECD) is effective due to its halogenated structure . Reference spectral libraries (e.g., PubChem CID 7394) for cross-validation .

Advanced Research Questions

Q. How can researchers evaluate the carcinogenic potential of this compound following international guidelines?

Follow IARC protocols: (1) Conduct rodent bioassays to monitor tumor incidence (e.g., liver or kidney neoplasms); (2) Assess mechanistic evidence via in vitro genotoxicity assays (e.g., Ames test, comet assay); (3) Compare metabolic pathways (e.g., cytochrome P450 activation) to known carcinogens . Note that IARC’s Group B2 classification hinges on "sufficient" animal evidence but "inadequate" human data, necessitating longitudinal exposure studies .

Q. What methodologies are recommended for studying environmental degradation kinetics of this compound?

Use smog chamber experiments with OH radicals or Cl atoms, monitoring decay via FTIR or UV-Vis spectroscopy. A 2022 study reported a rate constant of at 298 K, indicating moderate reactivity . For field studies, model atmospheric half-life using structure-activity relationships (SARs) and compare with trifluoromethylated analogs .

Q. How can contradictions in mechanistic data on carcinogenicity be resolved?

Address discrepancies (e.g., proliferative lesions vs. tumor latency) by: (1) Replicating studies across multiple models (e.g., different rodent strains); (2) Integrating omics data (transcriptomics/proteomics) to identify biomarker consistency; (3) Applying Hill’s causality criteria to evaluate dose-response relationships and biological plausibility .

Q. What catalytic strategies optimize amination reactions with this compound?

Palladium catalysts (e.g., Pd(PtBu₃)₂) with alkoxide bases (tBuO⁻) enhance coupling efficiency. A 2022 study showed rate constants increase linearly with [tBuO⁻] and Br⁻ additives, suggesting a halide-assisted mechanism. Use kinetic profiling ( vs. [base]) to tailor conditions for electron-deficient aryl chlorides .

Q. How can computational models predict the toxicological profile of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate acute toxicity (e.g., LC₅₀) and molecular docking to simulate interactions with DNA repair enzymes. Validate predictions using in vitro hepatocyte assays and compare with IARC’s mechanistic data .

Q. What are best practices for detecting this compound in environmental matrices?

Solid-phase microextraction (SPME) paired with GC-MS achieves detection limits <1 ppb in water. For air samples, use Tenax® tubes followed by thermal desorption. Prioritize isotope dilution (e.g., this compound-d₄) to correct matrix effects .

Q. How do substituent effects influence this compound’s reactivity in electrophilic substitution?

The -CF₃ group exerts strong electron-withdrawing effects, meta-directing in nitration/sulfonation. Compare Hammett constants () to predict regioselectivity. Experimental validation via competitive reactions with analogs (e.g., chlorobenzene) quantifies electronic contributions .

属性

IUPAC Name |

1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULYNCCPRWKEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024821 | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor. | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Water-white liquid | |

CAS No. |

98-56-6, 98-56-6, 92709-16-5 | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694YO34JHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-33 °F (NTP, 1992), -33 °C, -33 °F | |

| Record name | P-CHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-4-(trifluoromethyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/810 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。